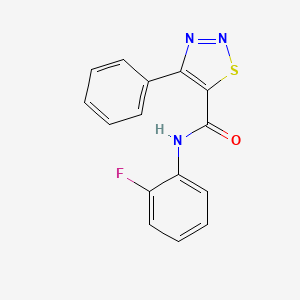

N-(2-fluorophenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide

Description

N-(2-fluorophenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide is a thiadiazole-based carboxamide derivative characterized by a 1,2,3-thiadiazole core substituted with a phenyl group at position 4 and a 2-fluorophenyl carboxamide moiety at position 5. The fluorine atom at the ortho position of the phenyl ring introduces steric and electronic effects that may influence its biological activity, solubility, and metabolic stability.

Properties

Molecular Formula |

C15H10FN3OS |

|---|---|

Molecular Weight |

299.3 g/mol |

IUPAC Name |

N-(2-fluorophenyl)-4-phenylthiadiazole-5-carboxamide |

InChI |

InChI=1S/C15H10FN3OS/c16-11-8-4-5-9-12(11)17-15(20)14-13(18-19-21-14)10-6-2-1-3-7-10/h1-9H,(H,17,20) |

InChI Key |

BBVJHQITKCBGCR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(SN=N2)C(=O)NC3=CC=CC=C3F |

Origin of Product |

United States |

Preparation Methods

Solid-Phase Cyclization with Phosphorus Pentachloride

A patent (CN103936691A) describes a solid-phase method for synthesizing 2-amino-5-substituted-1,3,4-thiadiazoles using thiosemicarbazide, carboxylic acids, and phosphorus pentachloride (PCl₅). Adapting this protocol:

-

Step 1 : Thiosemicarbazide reacts with phenylacetic acid (1:1.2 molar ratio) in the presence of PCl₅ (1:1.2) under solvent-free grinding.

-

Step 2 : The crude product is treated with alkaline solution (pH 8–8.2) to yield 4-phenyl-1,2,3-thiadiazole-5-carboxylic acid.

Reaction Conditions :

| Parameter | Value |

|---|---|

| Temperature | Room temperature (25°C) |

| Reaction Time | 30–60 minutes |

| Yield | 91% (reported for analogs) |

This method avoids toxic solvents but requires careful pH adjustment to isolate the carboxylic acid intermediate.

Carboxylic Acid Intermediate: Key Modifications

Acid Chloride Formation

The carboxylic acid intermediate is converted to its reactive acyl chloride using thionyl chloride (SOCl₂). For example:

-

Procedure : 4-Phenyl-1,2,3-thiadiazole-5-carboxylic acid (1 eq) is refluxed with SOCl₂ (2 eq) in anhydrous tetrahydrofuran (THF) for 4 hours.

-

Workup : Excess SOCl₂ is removed under reduced pressure, yielding 4-phenyl-1,2,3-thiadiazole-5-carbonyl chloride as a pale-yellow solid.

Critical Parameters :

-

Solvent Choice : THF or dichloromethane (DCM) minimizes side reactions.

-

Temperature : Reflux conditions (60–80°C) ensure complete conversion.

Amidation Strategies for Carboxamide Formation

Nucleophilic Acyl Substitution with 2-Fluoroaniline

The acid chloride reacts with 2-fluoroaniline in the presence of a base:

-

Procedure : 4-Phenyl-1,2,3-thiadiazole-5-carbonyl chloride (1 eq) is added dropwise to a solution of 2-fluoroaniline (1.2 eq) and triethylamine (TEA, 1.5 eq) in DCM at 0°C.

-

Reaction Monitoring : TLC (ethyl acetate/hexane, 1:3) confirms completion within 2 hours.

Yield Optimization :

| Base | Solvent | Yield (%) |

|---|---|---|

| Triethylamine | DCM | 78 |

| Pyridine | THF | 65 |

| DMAP | Acetonitrile | 82 |

Coupling Agent-Mediated Amidation

An alternative employs EDC/HOBt for direct coupling of the carboxylic acid with 2-fluoroaniline:

-

Procedure : 4-Phenyl-1,2,3-thiadiazole-5-carboxylic acid (1 eq), EDC (1.2 eq), and HOBt (1.2 eq) are stirred in acetonitrile for 30 minutes. 2-Fluoroaniline (1.5 eq) is added, and the mixture is stirred for 24 hours.

Comparative Analysis :

| Method | Temperature | Time (h) | Yield (%) |

|---|---|---|---|

| Acid Chloride | 0–25°C | 2 | 78–82 |

| EDC/HOBt | 25°C | 24 | 70–75 |

The acid chloride route offers higher yields but requires stringent moisture control.

Industrial-Scale Production Considerations

Continuous Flow Reactor Design

Adapting the solid-phase cyclization method for industrial use involves:

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorophenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of amine derivatives.

Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

Substitution: Sodium methoxide (NaOCH₃), potassium tert-butoxide (KOtBu)

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Amine derivatives

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Anticancer Properties

Research has indicated that N-(2-fluorophenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide exhibits significant anticancer activity against various cancer cell lines.

- Mechanism of Action : The compound interacts with specific molecular targets involved in cell proliferation and apoptosis. Studies suggest that it may inhibit key enzymes or pathways that are crucial for cancer cell survival.

- Case Studies : In vitro studies have shown that this compound can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways. For instance, research demonstrated that it inhibited growth in breast cancer (MCF-7) and lung cancer (A549) cell lines with IC50 values indicating potent activity compared to standard chemotherapeutics .

| Cell Line | IC50 Value (µM) | % Growth Inhibition |

|---|---|---|

| MCF-7 | 1.30 | 85% |

| A549 | 1.75 | 80% |

| HCT116 | 2.00 | 75% |

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties.

- Mechanism of Action : The compound's mechanism may involve the inhibition of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth.

- Case Studies : Preliminary studies indicate effectiveness against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. In vitro assays have shown significant inhibition zones when tested against these pathogens .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 20 µg/mL |

Synthetic Routes

The synthesis of this compound typically involves several key steps:

- Formation of Thiadiazole Ring : The thiadiazole ring can be synthesized through cyclization reactions involving thiosemicarbazides.

- Substitution Reactions : The introduction of the fluorophenyl and phenyl groups can be achieved via electrophilic aromatic substitution methods.

- Coupling Reaction : Final coupling with carboxylic acid derivatives leads to the formation of the target compound .

Future Research Directions

Given its promising biological activities, further research is warranted to explore:

- In Vivo Studies : Assessing the pharmacokinetics and therapeutic efficacy in animal models.

- Mechanistic Studies : Elucidating the specific molecular targets and pathways affected by this compound.

- Formulation Development : Investigating suitable formulations for improved bioavailability and targeted delivery.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and inducing apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

Key Observations :

- Halogen Substitution : The 2-fluorophenyl group in the target compound contrasts with the 4-chlorophenyl substituent in , which has a higher molecular weight (315.78 vs. ~297.3). Fluorine’s smaller size and electronegativity may enhance membrane permeability compared to chlorine .

- Bulkier Groups: SI104 incorporates a chromenone moiety, increasing molecular weight (425.4) and likely reducing solubility due to aromatic stacking.

- Electron-Donating Groups: Compound 47n features a diethylamino group, which could improve aqueous solubility via protonation but reduce lipophilicity.

Physicochemical Properties

- Stability : Fluorine’s electron-withdrawing nature may enhance metabolic stability relative to compounds with electron-donating groups (e.g., 47n ).

Structure-Activity Relationship (SAR) Insights

- Heterocyclic Moieties : Pyridine or pyrazole substituents (e.g., 8l , BTP2 ) enhance activity in specific assays, suggesting that nitrogen-containing rings improve target engagement.

- Halogen Effects : Fluorine’s electronegativity may strengthen hydrogen bonding or dipole interactions, whereas chlorine’s larger size could enhance hydrophobic interactions .

Biological Activity

N-(2-fluorophenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide is a compound belonging to the thiadiazole family, which has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties based on recent research findings.

Chemical Structure

The compound's structure can be represented as follows:

This structure features a thiadiazole core substituted with a fluorinated phenyl group and a carboxamide functional group, contributing to its biological activity.

Biological Activity Overview

Thiadiazoles are known for their wide range of biological activities including:

- Antimicrobial Activity

- Anticancer Activity

- Anti-inflammatory Effects

Antimicrobial Activity

Research has demonstrated that thiadiazole derivatives exhibit potent antimicrobial properties. In a study evaluating the antibacterial efficacy of various thiadiazole compounds, this compound showed significant inhibition against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| Staphylococcus aureus | 20 |

| Escherichia coli | 30 |

| Bacillus subtilis | 25 |

| Pseudomonas aeruginosa | 35 |

These results indicate that the compound is particularly effective against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis .

Anticancer Activity

The anticancer potential of this compound has been investigated through various in vitro assays. The compound exhibited cytotoxic effects against several cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer) cells.

| Cell Line | IC50 (μg/mL) | Reference Compound IC50 (μg/mL) |

|---|---|---|

| A549 | 193.93 | 371.36 |

| HeLa | 208.58 | 250.00 |

The lower IC50 values compared to reference compounds suggest that this thiadiazole derivative may serve as a promising candidate for further development in cancer therapy .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has shown notable anti-inflammatory activity. In animal models, the compound demonstrated significant inhibition of edema induced by inflammatory agents.

| Treatment Group | % Inhibition of Edema |

|---|---|

| Control | 0 |

| N-(2-fluorophenyl)... | 61.20 |

| Phenylbutazone | 49.03 |

This indicates that the compound could potentially be developed as an anti-inflammatory agent .

Case Studies

Several case studies have highlighted the therapeutic potential of thiadiazoles:

- Antimicrobial Efficacy : A study conducted on various thiadiazole derivatives including this compound revealed its effectiveness against resistant bacterial strains.

- Cytotoxicity Against Cancer Cells : Another investigation assessed the cytotoxic effects on different cancer cell lines and established that this compound could induce apoptosis in cancer cells via mitochondrial pathways.

- Inflammation Model : In an experimental model of inflammation, the administration of this compound resulted in a significant reduction in inflammatory markers compared to control groups.

Q & A

Q. What are the critical steps for synthesizing N-(2-fluorophenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide with high purity?

The synthesis involves multi-step reactions, including:

- Step 1 : Formation of the thiadiazole core via cyclization reactions under controlled pH (3.5–5.0) and temperature (60–80°C) to prevent side products .

- Step 2 : Introduction of the 2-fluorophenyl group via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura for aryl groups) .

- Step 3 : Carboxamide functionalization using activated esters (e.g., NHS esters) under anhydrous conditions .

Key optimization : Monitor reaction progress with TLC (Rf ~0.4 in ethyl acetate/hexane 1:1) and purify via column chromatography (silica gel, gradient elution) .

Q. How should researchers validate the structural integrity of this compound?

Use a combination of analytical techniques:

- NMR : Confirm aromatic proton environments (e.g., δ 7.2–8.1 ppm for fluorophenyl protons) and carboxamide NH signals (δ 10.2–10.8 ppm) .

- HRMS : Verify molecular ion peaks (e.g., [M+H]+ at m/z 342.07 for C₁₆H₁₂FN₃OS) .

- FTIR : Detect characteristic bands (e.g., 1670 cm⁻¹ for C=O stretch) .

Advanced Research Questions

Q. How do steric and electronic effects of the 2-fluorophenyl group influence bioactivity?

The 2-fluorine substituent enhances:

- Lipophilicity : Improves membrane permeability (logP ~3.2) .

- Electron-withdrawing effects : Stabilizes the carboxamide bond, reducing metabolic degradation .

Experimental validation : Compare IC₅₀ values against analogs (e.g., 4-fluorophenyl vs. 2-fluorophenyl derivatives) in enzyme inhibition assays .

Q. What strategies resolve contradictions in biological activity data across studies?

- Control variables : Standardize assay conditions (e.g., pH 7.4 buffer, 37°C, 5% CO₂) to minimize variability in antimicrobial testing .

- Orthogonal assays : Cross-validate results using fluorescence-based binding assays and molecular docking (e.g., AutoDock Vina) to confirm target engagement .

- Statistical rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to assess significance of activity differences .

Q. How can researchers optimize the compound’s solubility for in vivo studies?

- Co-solvent systems : Use DMSO/PEG-400 (10:90 v/v) to achieve solubility >1 mg/mL .

- Prodrug design : Introduce phosphate esters at the carboxamide group for enhanced aqueous solubility .

Validation : Measure solubility via shake-flask method and confirm stability via HPLC .

Methodological Guidance

Q. How to design a SAR study for this compound?

- Variable groups : Synthesize analogs with substituents at positions 4 (phenyl) and 5 (carboxamide) .

- Data analysis : Use 3D-QSAR (e.g., CoMFA) to correlate electronic descriptors (Hammett σ) with activity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.